Cas no 2113644-80-5 (methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based intermediate with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butyl group for steric hindrance, a phenyl substituent enhancing aromatic interactions, and an ester moiety offering reactivity for further derivatization. The 5-amino group provides a versatile handle for functionalization, making it valuable in constructing heterocyclic scaffolds. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, supporting its use in the development of bioactive molecules. The balanced lipophilicity and steric properties contribute to its utility in medicinal chemistry and material science applications.
methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate structure
2113644-80-5 structure
Product Name:methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate
CAS No:2113644-80-5
MF:C15H19N3O2
MW:273.330263376236
CID:6326204
PubChem ID:165485598
Update Time:2025-05-21

methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate
    • EN300-1121021
    • 2113644-80-5
    • Inchi: 1S/C15H19N3O2/c1-15(2,3)18-13(16)11(10-8-6-5-7-9-10)12(17-18)14(19)20-4/h5-9H,16H2,1-4H3
    • InChI Key: LIYFQLIGGOGNLW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C2C=CC=CC=2)=C(N)N(C(C)(C)C)N=1)=O

Computed Properties

  • Exact Mass: 273.147726857g/mol
  • Monoisotopic Mass: 273.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate

Methyl 5-Amino-1-Tert-butyl-4-Phenyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

The compound methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 2113644-80-5) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile chemical properties and potential biological activities. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The substituents attached to the pyrazole ring, including the amino group, tert-butyl group, phenyl group, and methyl ester group, contribute to its unique chemical and physical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 5-amino-1-tert-butyl-4-phenyl-1H-pyrazole-3-carboxylate through various methodologies. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the pyrazole ring system. Additionally, researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times. These methods not only improve the overall yield but also minimize the generation of by-products, making them environmentally friendly.

The biological activity of methyl 5-amino-1-tert-butyl-4 phenyl pyrazole 3 carboxylate has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, this compound has shown promising results in antitumor studies, where it exhibits selective cytotoxicity against various cancer cell lines. These findings underscore its potential as a lead compound for drug development in oncology and inflammation-related diseases.

In terms of material science applications, methyl 5-amino 1 tert butyl 4 phenyl pyrazole 3 carboxylate has been investigated for its role as a precursor in the synthesis of advanced materials such as coordination polymers and metal organic frameworks (MOFs). Its ability to act as a ligand in these systems makes it a valuable component in the design of porous materials with applications in gas storage and catalysis.

From an environmental perspective, researchers have evaluated the eco-toxicological profile of methyl 5 amino 1 tert butyl 4 phenyl pyrazole 3 carboxylate. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term environmental impact and degradation pathways.

In conclusion, methyl 5-amino 1 tert butyl 4 phenyl pyrazole 3 carboxy late (CAS No. 2113644805) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.

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